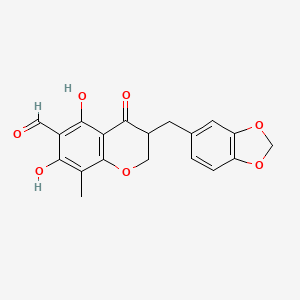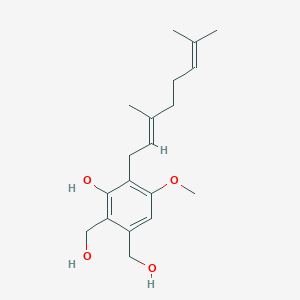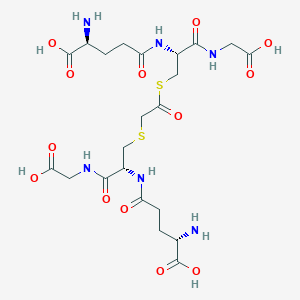
2-(S-Glutathionyl)acetyl glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(S-Glutathionyl)acetyl glutathione belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. 2-(S-Glutathionyl)acetyl glutathione is considered to be a practically insoluble (in water) and relatively neutral molecule.
2-(S-Glutathionyl)acetyl glutathione is a peptide.
Scientific Research Applications
Glutathione Metabolism and Health Implications
Glutathione, including forms like 2-(S-Glutathionyl)acetyl glutathione, plays a significant role in antioxidant defense, nutrient metabolism, and regulation of cellular events. It's involved in various physiological processes such as gene expression, cell proliferation, apoptosis, cytokine production, and immune response. Its deficiency is linked to diseases like Alzheimer's, Parkinson's, liver disease, and diabetes (Wu et al., 2004).
Posttranslational Modification and Enzyme Regulation
2-(S-Glutathionyl)acetyl glutathione is involved in posttranslational modifications, such as glutathionylation, affecting enzyme activities. For example, glutathionylation of Glyoxalase 1 (Glo1) inhibits its activity, impacting glucose metabolism in cells (Birkenmeier et al., 2010).
Neurodegenerative Diseases
2-(S-Glutathionyl)acetyl glutathione, through its role in glutathione metabolism, may have implications in neurodegenerative diseases. N-acetylcysteine, a precursor of glutathione, shows promise in therapies for neurodegenerative and mental health diseases due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).
Psychiatric Disorders
Glutathione precursors, like N-acetylcysteine, are being explored for their potential in treating psychiatric disorders. These compounds may exert effects beyond being antioxidants, modulating neurotropic and inflammatory pathways (Dean et al., 2011).
Protein Regulation in Cyanobacteria
Research on cyanobacteria has revealed that glutathionylation constitutes a major mechanism for regulating metabolism under oxidative stress conditions. This highlights the significance of 2-(S-Glutathionyl)acetyl glutathione in broader biological contexts (Chardonnet et al., 2015).
Antioxidant Therapy
N-acetylcysteine, related to glutathione metabolism, has been used as an antidote for cysteine/glutathione deficiency in various conditions, underscoring the therapeutic importance of maintaining glutathione levels (Atkuri et al., 2007).
Redox-Dependent Regulation in Cells
S-Glutathionylation, involving compounds like 2-(S-Glutathionyl)acetyl glutathione, is a regulatory device from bacteria to humans. It serves to regulate cellular processes and prevent irreversible oxidation of protein thiols (Dalle-Donne et al., 2009).
properties
Product Name |
2-(S-Glutathionyl)acetyl glutathione |
|---|---|
Molecular Formula |
C22H34N6O13S2 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H34N6O13S2/c23-10(21(38)39)1-3-14(29)27-12(19(36)25-5-16(31)32)7-42-9-18(35)43-8-13(20(37)26-6-17(33)34)28-15(30)4-2-11(24)22(40)41/h10-13H,1-9,23-24H2,(H,25,36)(H,26,37)(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,38,39)(H,40,41)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
QEJUVDVAWJBQIG-CYDGBPFRSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSCC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSCC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(2R)-2-methyl-1,2,3,6-tetrahydropyridin-4-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250256.png)
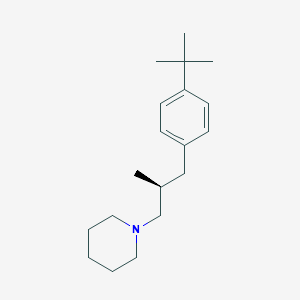
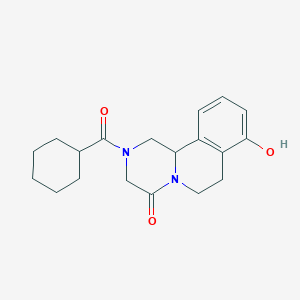
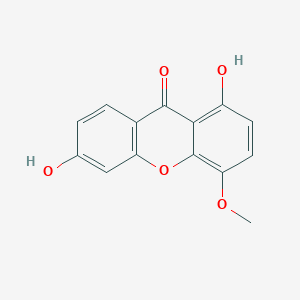
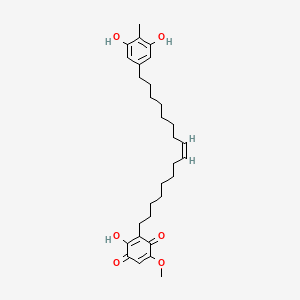
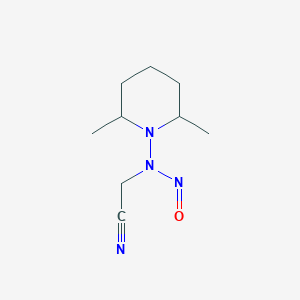
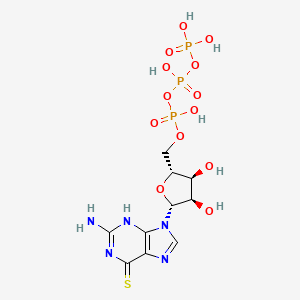
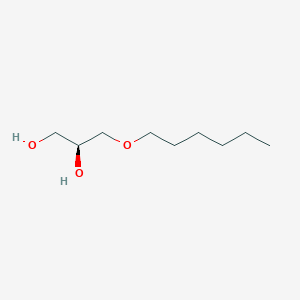
![2-[2,6-Di(propan-2-yl)phenyl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B1250271.png)
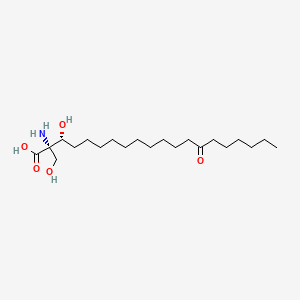
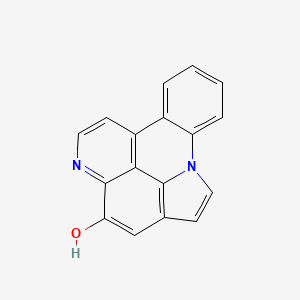
![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
